

# Application Notes and Protocols for PS121912 in Cell Culture

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PS121912

Cat. No.: B10861000

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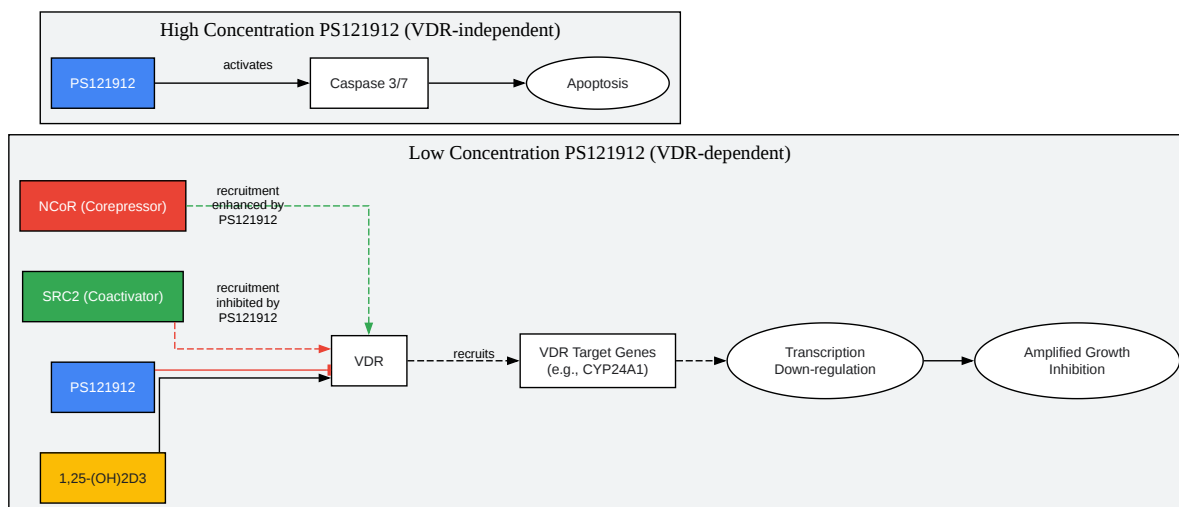
These application notes provide detailed protocols for utilizing **PS121912**, a selective vitamin D receptor (VDR)–coregulator inhibitor, in cancer cell culture experiments. The following sections outline the methodologies for assessing its antiproliferative and apoptotic effects, particularly in combination with 1,25-(OH)<sub>2</sub>D<sub>3</sub>.

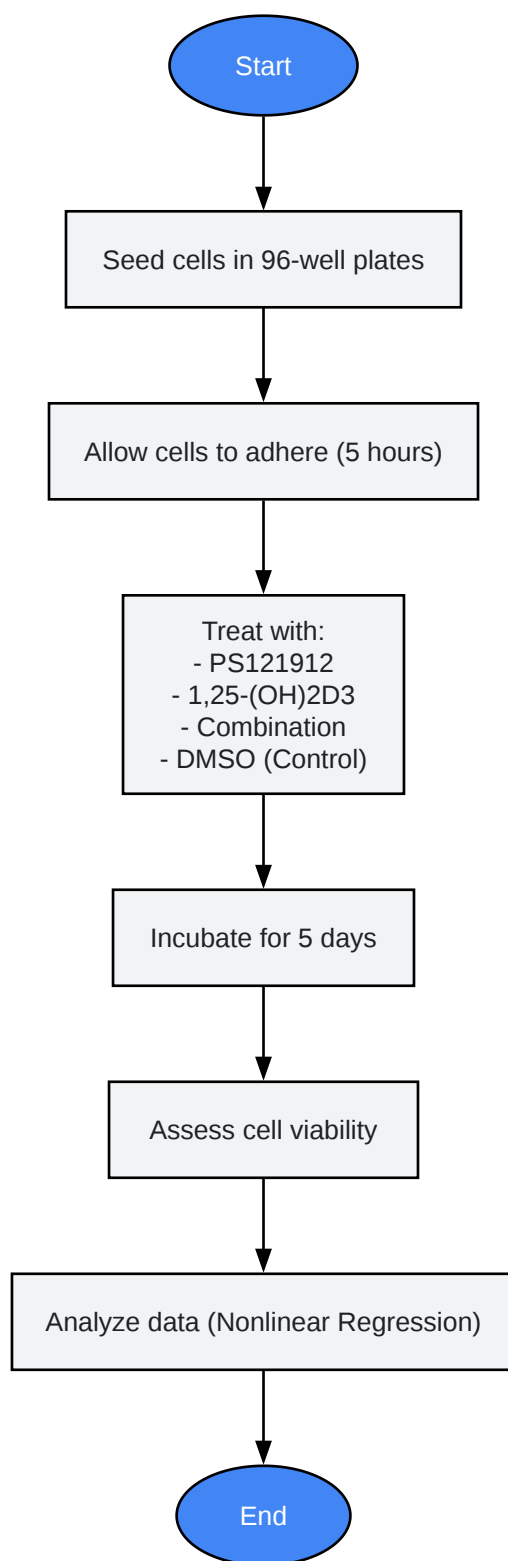
## Overview

**PS121912** is a small molecule designed to modulate the vitamin D receptor (VDR) without inducing hypercalcemia. It has shown potential as an anticancer agent by inducing apoptosis in various cancer cell lines and enhancing the antiproliferative effects of 1,25-(OH)<sub>2</sub>D<sub>3</sub>, the active form of vitamin D. The experimental protocols described herein are based on studies conducted on human cancer cell lines, including prostate (DU145), colon (Caco2), ovarian (SKOV3), and leukemia (HL-60).

## Mechanism of Action

At sub-micromolar concentrations, **PS121912** acts as a VDR antagonist. It amplifies the growth-inhibitory effects of 1,25-(OH)<sub>2</sub>D<sub>3</sub> by down-regulating the expression of VDR target genes. This is achieved by altering the recruitment of coregulators to the VDR. For instance, in the presence of 1,25-(OH)<sub>2</sub>D<sub>3</sub> and **PS121912**, the recruitment of the coactivator SRC2 is reduced, while the corepressor NCoR is enriched at the promoter site of target genes like CYP24A1. At higher concentrations, **PS121912** can induce apoptosis through a VDR-independent pathway involving the activation of caspases 3 and 7.





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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)